3-Bromopropyl ethyl carbonate
Description
Structure
3D Structure
Properties
CAS No. |
88571-26-0 |
|---|---|
Molecular Formula |
C6H11BrO3 |
Molecular Weight |
211.05 g/mol |
IUPAC Name |
3-bromopropyl ethyl carbonate |
InChI |
InChI=1S/C6H11BrO3/c1-2-9-6(8)10-5-3-4-7/h2-5H2,1H3 |
InChI Key |
ZBTXGBLMQLFVGP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)OCCCBr |
Origin of Product |
United States |
Physicochemical Properties of 3 Bromopropyl Ethyl Carbonate
General and Spectroscopic Data
3-Bromopropyl ethyl carbonate is a colorless to pale yellow liquid at room temperature. Detailed spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), are crucial for its characterization and for monitoring its reactions. While extensive peer-reviewed spectroscopic analyses are not broadly compiled in single sources, typical spectral features can be inferred from its structure. For instance, ¹H NMR would show characteristic signals for the ethyl group and the two methylene (B1212753) groups of the propyl chain, with the methylene group adjacent to the bromine atom being the most deshielded. The ¹³C NMR would display distinct resonances for the carbonyl carbon of the carbonate, the carbons of the ethyl group, and the carbons of the bromopropyl chain. IR spectroscopy would prominently feature a strong absorption band corresponding to the C=O stretch of the carbonate group.
Below is a table summarizing the key identifiers and physicochemical properties of this compound.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 88571-26-0 bldpharm.com |
| Molecular Formula | C₆H₁₁BrO₃ bldpharm.com |
| Molecular Weight | 211.05 g/mol bldpharm.com |
| SMILES Code | O=C(OCC)OCCCBr bldpharm.com |
Synthesis and Reactivity
The synthesis of 3-Bromopropyl ethyl carbonate typically involves the reaction of 3-bromo-1-propanol (B121458) with ethyl chloroformate in the presence of a base to neutralize the hydrogen chloride byproduct. This method is a standard procedure for the formation of carbonates from alcohols.
The reactivity of this compound is dominated by the presence of two distinct functional groups: the terminal primary bromide and the ethyl carbonate moiety. The primary bromide is susceptible to nucleophilic substitution (S_N2) reactions with a wide variety of nucleophiles, including amines, thiols, carboxylates, and carbanions. This allows for the introduction of the 3-(ethoxycarbonyl)oxypropyl group onto various molecular scaffolds.
The ethyl carbonate group is generally stable under neutral and mildly acidic or basic conditions, making it an effective protecting group for the 3-hydroxypropyl functionality. It can be cleaved under more forcing basic conditions (saponification) or acidic hydrolysis to reveal the primary alcohol.
Applications in Organic Synthesis
Precursor Synthesis and Intermediate Transformations Relevant to this compound
The synthesis of this compound relies on the availability of its key precursors, namely 3-bromopropanol and an ethyl carbonate source.
Preparation of 3-Bromopropanol and Other 3-Halogenated Propyl Alcohols
3-Bromopropanol is a crucial building block for introducing the 3-bromopropyl moiety. guidechem.comnbinno.com A common and efficient method for its preparation involves the selective bromination of 1,3-propanediol (B51772). guidechem.com This can be achieved using hydrobromic acid (HBr) in a solvent like glacial acetic acid. guidechem.com One hydroxyl group is brominated while the other can be temporarily protected, for instance as an acetyl group, to prevent double bromination. guidechem.com The protecting group is subsequently removed to yield 3-bromopropanol. guidechem.com Another approach involves the reaction of 1,3-propanediol with HBr in a hydrocarbon solvent with a bromine salt catalyst. google.com
Other methods for synthesizing 3-halogenated propyl alcohols include the reaction of the corresponding diol with reagents like phosphorus tribromide (PBr3). researchgate.net The choice of method often depends on factors like cost, availability of reagents, and desired yield.
Synthesis of Ethyl Carbonate Precursors and Related Alkyl Carbonates
The ethyl carbonate portion of the target molecule is typically introduced using a reactive precursor. Ethyl chloroformate is a widely used reagent for this purpose. prepchem.comwikipedia.org It can be synthesized by reacting absolute ethanol (B145695) with phosgene (B1210022) at low temperatures, typically below 10°C, to minimize the formation of the diethyl carbonate byproduct. prepchem.com The reaction mixture is then typically washed and purified by distillation to yield pure ethyl chloroformate. prepchem.com
Alternatively, other methods for producing chloroformates involve reacting an atomized alcohol with phosgene, which can improve the yield and reduce byproducts. google.com
Multi-step Convergent and Linear Synthesis Pathways for Carbonate Esters
The assembly of carbonate esters like this compound can be approached through either linear or convergent synthesis strategies. fiveable.mechemistnotes.com
Catalytic Systems and Optimized Reaction Conditions for Carbonate Bond Formation with Bromopropyl Moieties
The formation of the carbonate bond is a critical step in the synthesis of this compound. This transformation is typically mediated by a base to facilitate the reaction between an alcohol and a chloroformate or a similar electrophilic carbonate source.
Base-Mediated Alkylation and Carbonate Formation (e.g., K2CO3, Cs2CO3)
Inorganic bases like potassium carbonate (K2CO3) and cesium carbonate (Cs2CO3) are frequently employed to promote the formation of carbonate esters. researchgate.netnih.gov These bases deprotonate the alcohol, in this case, 3-bromopropanol, to form a more nucleophilic alkoxide. This alkoxide then readily attacks the electrophilic carbonyl carbon of ethyl chloroformate, leading to the formation of this compound and the corresponding chloride salt.
Cesium carbonate is often noted for its high reactivity and solubility in organic solvents, which can lead to milder reaction conditions and improved yields, a phenomenon sometimes referred to as the "cesium effect". researchgate.netnih.gov However, potassium carbonate presents a more economical and readily available alternative. nih.gov The choice of base, solvent, and reaction temperature are crucial parameters that must be optimized to maximize the yield and purity of the final product. For instance, a three-component coupling of an alcohol, carbon dioxide, and an alkyl halide can be effectively promoted by potassium carbonate in the presence of a phase-transfer catalyst like tetrabutylammonium (B224687) iodide. nih.gov
Below is a table summarizing the reaction conditions for the synthesis of mixed alkyl carbonates using different bases.
| Entry | Alcohol | Alkyl Halide | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Benzyl (B1604629) alcohol | Benzyl bromide | K2CO3 | DMF | 70 | 95 |
| 2 | Benzyl alcohol | Benzyl chloride | K2CO3 | DMF | 70 | 85 |
| 3 | 1-Butanol | Benzyl bromide | K2CO3 | DMF | 70 | 92 |
| 4 | Benzyl alcohol | Benzyl bromide | Na2CO3 | DMF | 70 | 78 |
Data adapted from a study on the synthesis of mixed carbonates. nih.gov
This data highlights the effectiveness of potassium carbonate in mediating the formation of carbonate esters under relatively mild conditions. The optimization of these conditions is key to the successful synthesis of this compound.
Phase-Transfer Catalysis in Two-Phase Systems for Bromopropyl Carbonate Synthesis
Phase-Transfer Catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, typically a solid-liquid or liquid-liquid system. crdeepjournal.orgunimi.it This methodology is particularly advantageous for the synthesis of carbonates like this compound, as it can enhance reaction rates, improve yields, and allow for milder reaction conditions, often eliminating the need for hazardous or expensive reagents and anhydrous solvents. crdeepjournal.orgvestachem.com
The synthesis of an alkyl carbonate often involves the reaction of an alcohol with a chloroformate in the presence of a base. In the context of this compound, this would involve the reaction of 3-bromo-1-propanol (B121458) with ethyl chloroformate. In a two-phase system, such as an aqueous solution of a base (e.g., potassium carbonate or sodium hydroxide) and an organic solvent containing the alcohol and chloroformate, the reaction is typically slow due to the reactants' separation.
A phase-transfer catalyst, usually a quaternary ammonium (B1175870) or phosphonium (B103445) salt like Tetrabutylammonium Bromide (TBAB), overcomes this barrier. The catalyst's lipophilic cation transports the anion (e.g., the alkoxide of 3-bromo-1-propanol, formed by deprotonation by the base) from the aqueous or solid phase into the organic phase. crdeepjournal.org In the organic phase, the alkoxide anion can readily react with ethyl chloroformate to form the desired product, this compound.
The general mechanism for the Solid-Liquid Phase Transfer Catalysis (S-L PTC) synthesis can be outlined as follows, using potassium carbonate as the base and a quaternary ammonium salt (Q⁺X⁻) as the catalyst:
Anion Formation: The solid base (K₂CO₃) reacts with the alcohol (ROH, in this case, 3-bromo-1-propanol) at the interface to form the potassium alkoxide.
Anion Exchange: The PTC exchanges its counter-ion (X⁻) for the alkoxide anion (RO⁻) to form a lipophilic ion pair (Q⁺OR⁻).
Organic Phase Reaction: The ion pair (Q⁺OR⁻) moves into the bulk organic phase where the alkoxide reacts with the alkylating agent (R'Cl, in this case, ethyl chloroformate) to form the product (ROR') and regenerate the catalyst's cation with the chloride anion (Q⁺Cl⁻).
Catalyst Regeneration: The catalyst (Q⁺Cl⁻) returns to the interface to exchange the chloride for another alkoxide anion, continuing the catalytic cycle.
Research on analogous esterification reactions under S-L PTC conditions has demonstrated the effectiveness of various catalysts. ias.ac.in The choice of catalyst can significantly impact reaction conversion, with TBAB often showing high activity. ias.ac.in
Table 1: Effect of Various Phase-Transfer Catalysts on a Model S-L PTC Reaction
| Catalyst | Catalyst Type | Relative Activity |
|---|---|---|
| TBAB (Tetrabutylammonium bromide) | Quaternary Ammonium Salt | Very High |
| TBPB (Tetrabutylphosphonium bromide) | Quaternary Phosphonium Salt | High |
| TBAHS (Tetrabutylammonium hydrogen sulfate) | Quaternary Ammonium Salt | Medium |
| CTAB (Cetyltrimethylammonium bromide) | Quaternary Ammonium Salt | Medium-Low |
| ETPPB (Ethyltriphenylphosphonium bromide) | Quaternary Phosphonium Salt | Low |
This table is a generalized representation based on findings for analogous PTC reactions. ias.ac.in
Solvent Selection and Temperature Profile Optimization in Reaction Protocols
The choice of solvent and the reaction temperature are critical parameters that must be optimized to ensure high yield, selectivity, and reaction rate.
Solvent Selection: In phase-transfer catalyzed reactions, the solvent must be able to dissolve the organic-soluble reactants (e.g., 3-bromo-1-propanol and ethyl chloroformate) and the phase-transfer catalyst-anion complex, while being immiscible with the aqueous or solid phase. Non-polar aprotic solvents are commonly employed. Toluene (B28343) is a frequently used solvent in PTC due to its ability to effectively dissolve reactants and its ease of separation from the aqueous phase. For solid-liquid PTC systems, the choice of solvent can influence the reaction by affecting the solubility of the product and the catalyst's activity. In some cases, performing the reaction in a solvent like toluene has the added benefit of easy product separation, as the product may precipitate out upon formation.
Table 2: General Effect of Temperature on Synthesis
| Temperature | Reaction Rate | Selectivity/Side Reactions | Considerations |
|---|---|---|---|
| Low (e.g., 15-25°C) | Slower | Generally Higher Selectivity | May require longer reaction times |
| Moderate (e.g., 25-60°C) | Faster | Optimal balance for many syntheses | Good control, efficient reaction time google.com |
| High (e.g., >60°C) | Very Fast | Increased risk of side products and decomposition | Requires careful monitoring, potential for lower yield |
This table provides a general overview of temperature effects.
Green Chemistry Considerations in the Synthesis of this compound
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jocpr.com This is achieved through principles like using renewable feedstocks, improving atom economy, and employing safer solvents.
Solvent-Free or Environmentally Benign Solvent Systems
A key principle of green chemistry is the reduction or elimination of volatile organic compounds (VOCs) as solvents. This has led to research into solvent-free reaction conditions and the use of greener, more environmentally benign solvent alternatives.
Solvent-Free Synthesis: Conducting reactions without a solvent offers significant environmental benefits, including reduced waste, lower costs, and simplified purification processes. A process for preparing analogous bromoalkyl carbonates has been developed that operates without any solvent. google.com Another emerging technique is mechanochemistry, where mechanical force (e.g., ball milling) is used to initiate reactions in a solvent-free environment. rsc.org These approaches can lead to high-yield syntheses with significantly reduced environmental impact.
Environmentally Benign Solvents: When a solvent is necessary, green chemistry encourages the use of less hazardous and more sustainable options. Carbonate-based solvents, such as dimethyl carbonate (DMC) and propylene (B89431) carbonate (PC), are considered green alternatives to conventional polar aprotic solvents like DMF or acetonitrile (B52724). rsc.org They exhibit lower toxicity and are biodegradable. Studies have shown that a mixture of PC and DMC can serve as an effective reaction medium for various chemical transformations, with yields comparable to those in traditional solvents. rsc.org The properties of this solvent system can be tuned by varying the ratio of the two carbonates, potentially optimizing reaction conditions. rsc.org
Atom Economy and Waste Reduction Strategies
Atom Economy: Introduced by Barry Trost, atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. rsc.org It is calculated as:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 scranton.edu
A higher atom economy signifies a more efficient, "greener" process that generates less waste. jocpr.com For example, addition reactions that incorporate all reactant atoms into the final product have a 100% atom economy, whereas substitution and elimination reactions generate by-products and thus have lower atom economies. scranton.edursc.org
To calculate the atom economy for a plausible synthesis of this compound from 3-bromo-1-propanol and ethyl chloroformate using a stoichiometric base like pyridine (B92270), we consider the following reaction:
C₃H₇BrO + C₃H₅ClO₂ + C₅H₅N → C₆H₁₁BrO₃ + C₅H₆ClN (3-bromo-1-propanol) + (Ethyl chloroformate) + (Pyridine) → (this compound) + (Pyridinium chloride)
Table 3: Atom Economy Calculation for this compound Synthesis
| Compound | Formula | Molar Mass ( g/mol ) | Role |
|---|---|---|---|
| 3-bromo-1-propanol | C₃H₇BrO | 138.99 | Reactant |
| Ethyl chloroformate | C₃H₅ClO₂ | 108.52 | Reactant |
| Pyridine | C₅H₅N | 79.10 | Reactant (Base) |
| Total Reactant Mass | 326.61 | ||
| This compound | C₆H₁₁BrO₃ | 211.05 | Desired Product |
Using the formula: % Atom Economy = (211.05 / 326.61) x 100 = 64.6%
This calculation shows that a significant portion of the reactant mass (over 35%) ends up as a by-product rather than the desired product.
Waste Reduction Strategies: To improve atom economy and reduce waste, catalytic methods are preferred over stoichiometric ones. rsc.org The use of a catalytic amount of a base in a PTC system, where the base is regenerated, is a significant improvement over using a full equivalent of a base like pyridine that is consumed and becomes waste. For example, using a catalytic amount of a base with a regenerating system or employing a solid base like potassium carbonate in a PTC setup can dramatically reduce the waste stream. ias.ac.in Another approach is to explore alternative synthetic routes with higher intrinsic atom economy, such as transesterification reactions or addition reactions where possible. For instance, the transesterification of diethyl carbonate with 3-bromo-1-propanol, catalyzed by a solid base, would produce ethanol as the only by-product, leading to a much higher atom economy. researchgate.net
Nucleophilic Substitution Reactions at the 3-Bromopropyl Moiety
The bromine atom on the propyl chain of this compound serves as a leaving group in nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups onto the propyl backbone.
Elucidation of SN1 and SN2 Reaction Pathways and Their Predominance
The substitution of the bromine atom in this compound can proceed through either an S_N_1 (unimolecular nucleophilic substitution) or S_N_2 (bimolecular nucleophilic substitution) pathway. The predominance of one pathway over the other is primarily dictated by the structure of the substrate. youtube.commasterorganicchemistry.com
S_N_2 Pathway : Given that the bromine atom is attached to a primary carbon, the S_N_2 mechanism is generally favored. masterorganicchemistry.com This pathway involves a concerted, single-step process where the nucleophile attacks the carbon atom at the same time as the bromide leaving group departs. youtube.comyoutube.com The reaction rate is dependent on the concentrations of both the substrate and the nucleophile. youtube.com Steric hindrance is a major factor in S_N_2 reactions, and the relatively unhindered nature of the primary carbon in the 3-bromopropyl group facilitates this type of attack. youtube.com
S_N_1 Pathway : The S_N_1 mechanism, which proceeds through a carbocation intermediate, is less likely for this compound under most conditions. masterorganicchemistry.comyoutube.com Primary carbocations are inherently unstable, making their formation energetically unfavorable. youtube.com However, under conditions that strongly favor ionization, such as the use of a polar protic solvent and a weak nucleophile, a minor S_N_1 pathway might be operative. youtube.comyoutube.com
The following table summarizes the key factors influencing the predominance of S_N_1 versus S_N_2 pathways for alkyl halides in general, which are applicable to this compound.
| Factor | S_N_1 Favored | S_N_2 Favored | Relevance to this compound |
| Substrate Structure | Tertiary > Secondary | Methyl > Primary > Secondary | As a primary halide, the S_N_2 pathway is strongly favored. masterorganicchemistry.comyoutube.com |
| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., I⁻, RS⁻, N₃⁻) | The choice of nucleophile can influence the reaction, but the primary substrate structure is the dominant factor. youtube.com |
| Solvent | Polar Protic (e.g., water, ethanol) | Polar Aprotic (e.g., acetone, DMF) | Polar aprotic solvents will further enhance the rate of the favored S_N_2 reaction. youtube.com |
| Leaving Group | Good (e.g., I⁻, Br⁻, TsO⁻) | Good (e.g., I⁻, Br⁻, TsO⁻) | Bromine is a good leaving group, suitable for both pathways. |
Stereochemical Outcomes and Regioselectivity Considerations in Substitution
Since the carbon bearing the bromine in this compound is not a stereocenter, the direct stereochemical outcome of substitution at this position is not a primary consideration. However, if the incoming nucleophile or other parts of the molecule contain chiral centers, diastereomeric products could be formed.
Regioselectivity, on the other hand, is a crucial aspect. Nucleophilic attack is expected to occur exclusively at the carbon atom bonded to the bromine (C-3 of the propyl chain) due to the polarization of the C-Br bond. The electron-withdrawing nature of the bromine atom makes this carbon electrophilic and susceptible to attack by nucleophiles. Reactions with ambident nucleophiles (nucleophiles with more than one potential attacking atom) could, in principle, lead to different products, but the primary alkyl halide nature of the substrate strongly directs the substitution to the carbon atom.
Kinetic Studies and Reaction Rate Determination for Substitution Events
Kinetic studies of the reactions of this compound with various nucleophiles would be expected to show second-order kinetics, consistent with an S_N_2 mechanism. The rate law for such a reaction would be:
Rate = k[this compound][Nucleophile]
This means the reaction rate is directly proportional to the concentration of both the substrate and the nucleophile. youtube.com Experimental determination of the rate constant, k, under different conditions (e.g., varying temperature, solvent, and nucleophile) provides valuable information about the reaction mechanism and the activation energy of the process. For example, the transesterification of propylene carbonate with ethanol, a related reaction, was found to have an activation energy of 31.29 kJ/mol. researchgate.net
Reactivity and Cleavage Mechanisms of the Ethyl Carbonate Functionality
The ethyl carbonate group in this compound also has its own characteristic reactivity, primarily related to its stability and potential for cleavage.
Hydrolytic Stability and Mechanism of Carbonate Bond Hydrolysis
Carbonate esters, in general, can undergo hydrolysis to yield an alcohol and carbon dioxide (or carbonic acid, which decomposes to CO₂ and water). Ethylene (B1197577) carbonate, a related cyclic carbonate, is known to be stable under normal storage conditions but hydrolyzes, particularly in the presence of acids or bases. nih.gov The hydrolysis of ethylene carbonate yields ethylene glycol. nih.gov
The hydrolysis of this compound would be expected to occur under either acidic or basic conditions.
Base-Catalyzed Hydrolysis : Under basic conditions, a hydroxide (B78521) ion can act as a nucleophile and attack the carbonyl carbon of the carbonate group. This would lead to the formation of an unstable tetrahedral intermediate, which would then collapse to release ethoxide and a carboxylate-like intermediate that would subsequently decompose to 3-bromo-1-propanol and carbon dioxide.
Acid-Catalyzed Hydrolysis : In the presence of acid, the carbonyl oxygen can be protonated, making the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water. This is a common mechanism for the hydrolysis of esters and carbonates.
The hydrolytic stability of the ethyl carbonate functionality is an important consideration, especially in aqueous reaction media or during workup procedures. While generally stable, prolonged exposure to strong acids or bases can lead to the cleavage of this group.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy stands as a cornerstone in the structural determination of organic molecules, offering granular insights into the chemical environment of each atom. For this compound, both ¹H and ¹³C NMR are instrumental in confirming the connectivity and electronic environment of the propyl and ethyl moieties.
¹H NMR Spectroscopic Analysis of the Propyl and Ethyl Moieties
The ¹H NMR spectrum of this compound provides a distinct fingerprint of the proton environments within the molecule. The ethyl group presents a characteristic quartet and triplet pattern. The methylene (B1212753) protons (-CH2-) adjacent to the carbonate oxygen are deshielded and appear as a quartet, while the terminal methyl protons (-CH3) resonate as a triplet.
In the propyl chain, the methylene group adjacent to the bromine atom (Br-CH2-) is significantly deshielded due to the electronegativity of the bromine, resulting in a downfield chemical shift. The central methylene group (-CH2-) of the propyl chain appears as a multiplet, arising from coupling with the adjacent methylene groups. The methylene group attached to the carbonate oxygen (O-CH2-) is also shifted downfield.
| Proton Environment | Typical Chemical Shift (δ, ppm) | Multiplicity |
| Ethyl -CH3 | ~1.3 | Triplet |
| Ethyl -CH2- | ~4.2 | Quartet |
| Propyl -CH2- (central) | ~2.2 | Multiplet |
| Propyl -CH2-Br | ~3.5 | Triplet |
| Propyl -O-CH2- | ~4.3 | Triplet |
This interactive table provides a summary of the expected ¹H NMR chemical shifts for this compound. Actual values may vary depending on the solvent and experimental conditions.
¹³C NMR Spectroscopic Analysis of Carbonyl and Aliphatic Carbons
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. libretexts.org Carbonyl carbons, such as the one in the carbonate group (C=O), are characteristically found at the low-field end of the spectrum, typically in the range of 160-220 δ. libretexts.org
The aliphatic carbons of the ethyl and propyl groups resonate at higher fields. The chemical shift of each carbon is influenced by its proximity to electronegative atoms like oxygen and bromine. libretexts.org The carbon atom bonded to the bromine (C-Br) will be deshielded compared to a standard alkane carbon. Similarly, the carbons attached to the oxygen atoms of the carbonate will also experience a downfield shift. docbrown.info
| Carbon Environment | Typical Chemical Shift (δ, ppm) |
| Ethyl -CH3 | ~14 |
| Ethyl -O-CH2- | ~64 |
| Propyl -CH2- (central) | ~30 |
| Propyl -CH2-Br | ~33 |
| Propyl -O-CH2- | ~68 |
| Carbonyl C=O | ~155 |
This interactive table summarizes the anticipated ¹³C NMR chemical shifts for this compound. The exact positions of the peaks can be affected by the solvent and other experimental parameters.
Advanced NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment
To unambiguously assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule, advanced 2D NMR techniques are employed.
COSY (Correlation Spectroscopy) : This experiment reveals correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between the ethyl -CH2- and -CH3 protons, and between the adjacent methylene protons of the propyl chain.
HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded carbon and proton atoms. It is invaluable for assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal at ~3.5 ppm would correlate with the carbon signal at ~33 ppm, confirming the C-Br group.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. missouri.edu
Carbonyl Stretch Frequencies in Ethyl Carbonate
The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) stretch of the carbonate group. orgchemboulder.com Saturated organic carbonates typically exhibit a strong C=O stretching vibration in the region of 1740 ± 10 cm⁻¹. spectroscopyonline.com This intense peak is a clear indicator of the presence of the carbonate functional group. organicchemistryguide.com
C-Br Vibrations and Alkyl C-H Stretches
The IR spectrum also provides evidence for the other key structural features of the molecule. The C-Br stretching vibration is typically observed in the fingerprint region, generally between 690-515 cm⁻¹. orgchemboulder.com While this region can be complex, the presence of a band in this range supports the existence of a bromo-substituent. missouri.edu
The C-H stretching vibrations of the alkyl (propyl and ethyl) groups are observed in the region of 3000-2850 cm⁻¹. spcmc.ac.inlibretexts.org These bands are characteristic of sp³ hybridized C-H bonds and are a ubiquitous feature of aliphatic compounds. libretexts.org Additionally, C-H bending vibrations for methylene and methyl groups appear in the 1470-1350 cm⁻¹ range. libretexts.orglibretexts.org The spectrum will also display C-O stretching bands, typically appearing as two or more bands in the 1300-1000 cm⁻¹ region, which are characteristic of esters and carbonates. orgchemboulder.com
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| Carbonyl (C=O) Stretch | 1750 - 1735 | Strong |
| Alkyl C-H Stretch | 3000 - 2850 | Medium to Strong |
| C-H Bend (Scissoring/Rocking) | 1470 - 1350 | Medium |
| C-O Stretch | 1300 - 1000 | Strong |
| C-Br Stretch | 690 - 515 | Medium to Weak |
This interactive table details the characteristic IR absorption frequencies for the functional groups in this compound.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical tool for determining the molecular weight and elucidating the structure of this compound by analyzing its fragmentation pattern upon ionization.
An HRMS analysis of this compound would be expected to yield a molecular ion peak ([M]⁺˙ or [M+H]⁺) that corresponds closely to this calculated value, thereby confirming its elemental formula and distinguishing it from other compounds with the same nominal mass.
Table 1: Computed High-Resolution Mass Data for Isomers of C₅H₉BrO₃
| Compound Name | Molecular Formula | Computed Exact Mass (Da) |
| 1-Bromoethyl ethyl carbonate | C₅H₉BrO₃ | 195.97351 |
Data computed by PubChem. nih.gov
Electron Ionization (EI) and Electrospray Ionization (ESI) are two common ionization techniques used in mass spectrometry that provide complementary information about a compound's structure and molecular weight.
In Electron Ionization (EI-MS) , high-energy electrons bombard the sample, leading to the formation of a molecular ion (M⁺˙) and extensive fragmentation. While a specific mass spectrum for this compound is not available, the fragmentation pattern can be predicted based on the analysis of related bromo- and carbonate-containing compounds. For instance, the mass spectrum of a related compound, Ethyl 3-bromopropionate, shows characteristic fragments resulting from the loss of the ethoxy group (-OCH₂CH₃) and the bromine atom. nist.gov A similar fragmentation for this compound would likely involve the cleavage of the C-Br bond and fragmentation of the carbonate and propyl groups.
Electrospray Ionization (ESI-MS) is a softer ionization technique that typically results in less fragmentation and a more prominent molecular ion peak, often as a protonated molecule [M+H]⁺ or an adduct with a cation like sodium [M+Na]⁺. This technique is particularly useful for confirming the molecular weight of the compound. For this compound, ESI-MS would be expected to show a strong signal corresponding to its molecular weight plus a proton or other adducts.
Chromatographic Techniques for Separation, Purity Determination, and Quantitative Analysis
Chromatographic methods are essential for separating this compound from impurities and for its quantitative analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is well-suited for the analysis of volatile and thermally stable compounds like organic carbonates. sigmaaldrich.com A GC-MS method for this compound would involve injecting the sample into a gas chromatograph, where it is vaporized and separated from other components based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer for detection and identification.
While specific GC-MS parameters for this compound are not detailed in the available literature, a general method for carbonate solvents can be described.
Table 2: Illustrative GC-MS Parameters for Carbonate Solvent Analysis
| Parameter | Value |
| Gas Chromatograph | |
| Column | SPB®-624 or similar mid-polarity column |
| Carrier Gas | Helium |
| Injection Mode | Split |
| Oven Program | Temperature gradient (e.g., 40°C hold, ramp to 250°C) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Mass Range | m/z 40-400 |
These are general parameters and would require optimization for the specific analysis of this compound. sigmaaldrich.com
The resulting chromatogram would show a peak at a specific retention time for this compound, and the mass spectrum of this peak would provide its fragmentation pattern, confirming its identity.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of compounds. bldpharm.com For a compound like this compound, a reversed-phase HPLC method would likely be employed. In this setup, the stationary phase is nonpolar, and the mobile phase is a polar solvent mixture, such as water and acetonitrile or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.
A typical HPLC analysis would provide the retention time of this compound under specific conditions, which can be used for its identification and quantification. The purity of the sample can be assessed by the presence of other peaks in the chromatogram.
Table 3: General HPLC Parameters for Analysis
| Parameter | Condition |
| Column | C18 reversed-phase column |
| Mobile Phase | Isocratic or gradient mixture of Water and Acetonitrile/Methanol |
| Detector | UV detector (if the compound has a chromophore) or a universal detector like a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) |
| Flow Rate | 1.0 mL/min (typical) |
Specific conditions would need to be developed and validated for this compound.
Applications and Synthetic Utility of 3 Bromopropyl Ethyl Carbonate in Complex Molecule Synthesis
Utilization as a Versatile Alkylating Agent for Diverse Substrates
The primary role of 3-bromopropyl ethyl carbonate in synthesis is as an alkylating agent. The carbon atom attached to the bromine is electrophilic, making it susceptible to attack by a wide range of nucleophiles. This reaction, typically a nucleophilic substitution, results in the formation of a new carbon-nucleophile bond and the displacement of the bromide ion. The ethyl carbonate moiety generally remains intact under standard alkylation conditions, providing a "handle" for further modification or influencing the properties of the final product.
Heterocyclic compounds are foundational to medicinal chemistry and materials science. The introduction of alkyl chains to these scaffolds is a common strategy to modulate their biological activity, solubility, and other physicochemical properties. This compound serves as a reagent for introducing the 3-(ethoxycarbonyl)oxypropyl group onto various heterocyclic rings.
Imidazoles: The N-alkylation of imidazoles is a well-established transformation. ipb.pt Imidazole (B134444) and its derivatives can be deprotonated with a suitable base to form a nucleophilic imidazolide (B1226674) anion, which can then react with an alkyl halide. ipb.pt In a similar fashion, this compound can be used to alkylate the nitrogen atom of an imidazole ring. ipb.pt This type of reaction is often carried out in the presence of a base like potassium carbonate in a polar aprotic solvent. ipb.pt The general method for N-alkylation of imidazole compounds involves mixing the heterocycle with a carbonate in the presence of a solvent and a catalyst, followed by heating. google.com
Indoles: The indole (B1671886) nucleus is a privileged scaffold in many natural products and pharmaceuticals. researchgate.net The nitrogen atom of the indole ring can be alkylated using various alkyl halides in the presence of a base. patsnap.com For instance, the successful alkylation of ethyl indol-2-carboxylate with reagents like allyl bromide and benzyl (B1604629) bromide using aqueous potassium hydroxide (B78521) in acetone (B3395972) has been demonstrated. researchgate.net This suggests that this compound would react similarly to introduce the 3-(ethoxycarbonyl)oxypropyl side chain onto the indole nitrogen.
Porphyrins: Porphyrins and related macrocycles are large, aromatic heterocyclic systems that can be functionalized at their peripheral positions or the core nitrogen atoms. Alkylation reactions can modify their electronic properties and steric profile, which is crucial for applications in catalysis and medicine. While specific examples with this compound are not detailed in the literature, the general principles of N-alkylation of porphyrins with alkyl halides are known.
Pyrimidines: Pyrimidine (B1678525) derivatives are key components of nucleobases and numerous therapeutic agents. The synthesis of N-alkylated pyrimidines is an important strategy in drug discovery. For example, N-(3-Bromopropyl)phthalimide has been used in the synthesis of pyrimidine derivatives, showcasing the utility of the bromopropyl group in building such molecules. google.com This indicates the potential for this compound to be used in analogous synthetic routes.
Phthalimides: Phthalimide (B116566) can be readily N-alkylated with alkyl halides, a reaction that forms the basis of the Gabriel synthesis of primary amines. google.com The reaction of potassium phthalimide with a 3-bromopropyl-containing reagent is a standard procedure. google.com A convenient and efficient method for the N-alkylation of phthalimide and other N-acidic heterocycles uses alkyl halides in ionic liquids with potassium hydroxide as a base. rsc.org This method is general for primary alkyl bromides and iodides. rsc.org
The reactivity of this compound is not limited to N-heterocycles. Any sufficiently nucleophilic nitrogen, oxygen, or sulfur atom can, in principle, displace the bromide to form a new covalent bond.
Nitrogen Compounds: Beyond heterocycles, primary and secondary amines are excellent nucleophiles for reaction with primary alkyl bromides like this compound, leading to the formation of secondary and tertiary amines, respectively.
Oxygen Compounds: Alcohols and phenols can be converted to their corresponding alkoxides or phenoxides with a base. These oxygen nucleophiles can then be alkylated to form ethers. For example, a mixture of N- and O-alkylation products can be formed when certain heterocyclic ketones react with alkyl halides in the presence of potassium hydroxide. mdpi.com This demonstrates the competitive nature of alkylation when both N and O nucleophiles are present.
Sulfur Compounds: Thiols (mercaptans) are potent nucleophiles and readily react with alkyl bromides to form thioethers (sulfides). This reaction typically proceeds under mild basic conditions or even neat, given the high nucleophilicity of sulfur.
| Substrate Type | Functional Group | Product Type |
| Imidazole | Secondary Amine (in ring) | N-Alkylated Imidazole |
| Indole | Secondary Amine (in ring) | N-Alkylated Indole |
| Phthalimide | Imide | N-Alkylated Phthalimide |
| Amine | Primary/Secondary Amine | Secondary/Tertiary Amine |
| Alcohol/Phenol | Hydroxyl | Ether |
| Thiol | Sulfhydryl | Thioether (Sulfide) |
Precursor in the Synthesis of Pharmaceutically Relevant Scaffolds and Chemical Probes
The dual functionality of this compound makes it a useful building block for creating more elaborate molecules with potential biological activity.
The introduction of the 3-(ethoxycarbonyl)oxypropyl group can be a key step in a multi-step synthesis. After the initial alkylation, the ethyl carbonate group can be hydrolyzed to reveal a primary alcohol. This alcohol can then serve as a handle for subsequent reactions, such as oxidation, esterification, or etherification, allowing for the construction of complex molecular frameworks. Indole derivatives, for example, are of great interest due to their wide range of pharmacological activities. researchgate.netpatsnap.com The ability to functionalize the indole nitrogen with a chain that contains a latent hydroxyl group (in the form of the carbonate) provides a versatile strategy for developing new potential therapeutic agents.
Isotopically labeled compounds are indispensable tools in pharmaceutical research for studying the metabolism, distribution, and target engagement of drug candidates. This compound is a potential reagent for the synthesis of such labeled compounds. The propyl chain can be synthesized using precursors containing stable isotopes like deuterium (B1214612) (²H) or carbon-13 (¹³C). The resulting labeled this compound can then be used to install an isotopically tagged 3-(ethoxycarbonyl)oxypropyl group onto a molecule of interest, facilitating its tracking and quantification in biological systems.
Applications in Material Science and Polymer Chemistry
While direct applications of this compound in material science are not extensively documented, compounds containing carbonate functionalities are significant in polymer chemistry. For instance, cyclic carbonates like ethylene (B1197577) carbonate and propylene (B89431) carbonate are used as monomers in ring-opening polymerization to synthesize polycarbonates, which are a class of biodegradable polymers. N-alkylation methods are also noted for their potential in synthetic and polymer chemistry. rsc.org Although this compound is an acyclic carbonate and not a monomer for this type of polymerization, its ability to functionalize substrates could be used to modify existing polymers or to synthesize specialized monomers. For example, attaching this molecule to a polymer backbone could introduce a flexible side chain with a terminal carbonate group, potentially altering the material's properties or providing a site for further chemical modification.
Monomer or Cross-linking Agent for the Preparation of Functional Polymeric Materials
This compound serves as a valuable monomer in the synthesis of functional polymeric materials. Its structure incorporates a reactive bromine atom and a carbonate group, which can be exploited for polymerization and subsequent functionalization.
One of the key applications of bromo-functionalized monomers is in atom transfer radical polymerization (ATRP). The bromine atom in compounds structurally similar to this compound can act as an initiator for ATRP, allowing for the controlled growth of polymer chains from a surface or in solution. For instance, bromoalkyl groups on microbeads have been used as initiation sites for the surface-initiated ATRP of other monomers, leading to the formation of "hairy" grafts with specific functionalities. itu.edu.tr This approach enables the creation of core-shell structures where the core is composed of a crosslinked polymer and the shell consists of functional polymer brushes. itu.edu.tr
While direct polymerization of this compound itself is not extensively documented in the provided search results, the analogous behavior of similar bromo-functionalized monomers suggests its potential as a monomer or comonomer. For example, the crosslinking copolymerization of 2-bromoethyl methacrylate (B99206) with a crosslinker like ethylene glycol dimethacrylate has been successfully employed to prepare bromoalkyl-functional microbeads. itu.edu.tr These beads possess accessible bromoethyl groups that can be used for further chemical modifications. itu.edu.tr
The carbonate group in this compound also offers possibilities for polymerization. Cyclic carbonates, such as ethylene carbonate, can undergo ring-opening polymerization to form polycarbonates, although this process can be accompanied by decarboxylation leading to ether linkages in the polymer chain. researchgate.net The presence of the carbonate moiety in a polymer backbone or as a pendant group can impart desirable properties and provide sites for further reactions. The free radical copolymerization of vinyl ethylene carbonate with other unsaturated monomers is a known method for preparing polymers with pendant cyclic carbonate functionality. google.com
The use of diethyl carbonate as a monomer in polycondensation reactions highlights another potential pathway for incorporating the ethyl carbonate functionality. researchgate.net In the final stages of polycondensation, the reaction of two carbonate end groups is a key step for increasing molecular weight. researchgate.net Furthermore, the decomposition of ethyl carbonate end groups can generate more reactive hydroxyl groups, facilitating the achievement of higher molecular weight polymers. researchgate.net
Table 1: Examples of Bromo-functionalized Monomers in Polymer Synthesis
| Monomer | Polymerization Method | Application |
|---|---|---|
| 2-Bromoethyl methacrylate | Crosslinking copolymerization | Preparation of bromoalkyl-functional microbeads itu.edu.tr |
Incorporation into Organic Electronic Materials and Other Advanced Materials
While specific research detailing the incorporation of this compound into organic electronic materials was not found, the functionalities present in the molecule suggest its potential utility in this field. The bromoalkyl group is a versatile handle for introducing this molecule into larger systems through cross-coupling reactions, which are fundamental in the synthesis of conjugated polymers and small molecules used in organic electronics.
The synthesis of advanced materials often relies on the precise assembly of molecular building blocks. The ability to functionalize substrates with specific chemical groups is crucial. For instance, the bromoalkyl groups on polymer microbeads can serve as initiation sites for ring-opening polymerization of monomers like 2-methyl-2-oxazoline, leading to materials with N-acetylethyleneimine-functional grafts. itu.edu.tr This demonstrates how the bromo-functionality can be used to create complex, functional materials.
Derivatization Strategies Beyond Simple Alkylation
Transformations Involving the Carbonate Group (e.g., Transesterification, Decarboxylation)
The carbonate group of this compound can undergo several transformations, offering pathways to diverse molecular structures.
Transesterification: This reaction involves the exchange of the ethyl group of the carbonate with another alcohol. While specific examples with this compound are not available, the general reactivity of carbonates suggests this possibility. Transesterification is a common reaction in polymer chemistry, particularly in the synthesis of polycarbonates where it is a key chain-growth step. researchgate.netresearchgate.net
Decarboxylation: The removal of the carboxyl group as carbon dioxide is another potential transformation. The decarboxylation of ethyl carbonate end groups in polycondensation reactions is a known process that can lead to the formation of hydroxyl groups, which are more reactive and can contribute to higher molecular weight polymers. researchgate.net This suggests that under certain conditions, the ethyl carbonate moiety of this compound could be induced to decarboxylate.
Selective Reactions at the Bromine Center for Further Functionalization (e.g., Heck, Sonogashira, Suzuki Couplings)
The bromine atom of this compound is a key site for a variety of powerful carbon-carbon bond-forming reactions, enabling its use as a building block in the synthesis of more complex molecules.
Heck Coupling: The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for forming substituted alkenes. wikipedia.org While direct examples involving this compound were not found, alkyl bromides are known substrates for Heck-type reactions, particularly in their reductive variant. nih.govmdpi.com The reaction typically employs a palladium catalyst, a base, and often a phosphine (B1218219) ligand. wikipedia.org
Sonogashira Coupling: This reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org It is widely used to create carbon-carbon bonds under mild conditions. wikipedia.org Alkyl bromides can participate in Sonogashira couplings, though the reaction is more common with aryl and vinyl halides. organic-chemistry.org The reaction of 2-amino-3-bromopyridines with terminal alkynes is a good example of a successful Sonogashira coupling involving a bromo-substituted heterocycle. scirp.org
Suzuki Coupling: The Suzuki reaction is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid) and an organohalide. wikipedia.orgiitk.ac.in It is extensively used to form carbon-carbon single bonds. wikipedia.org Alkyl bromides, including those with β-hydrogens, have been successfully used in Suzuki couplings under mild, room temperature conditions, significantly expanding the scope of this reaction. organic-chemistry.org This makes the Suzuki coupling a highly viable strategy for the derivatization of this compound.
Table 2: Overview of Potential Cross-Coupling Reactions at the Bromine Center
| Reaction | Coupling Partner | Catalyst System (Typical) | Resulting Bond |
|---|---|---|---|
| Heck | Alkene | Palladium catalyst, Base wikipedia.org | C(sp²)-C(sp³) |
| Sonogashira | Terminal alkyne | Palladium catalyst, Copper(I) cocatalyst, Base wikipedia.org | C(sp)-C(sp³) |
Computational and Theoretical Investigations of 3 Bromopropyl Ethyl Carbonate
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a balance of accuracy and computational cost for studying the electronic structure of molecules. It is a primary method for predicting the geometric and electronic properties of organic compounds like 3-Bromopropyl ethyl carbonate.
The flexibility of the propyl chain in this compound allows for the existence of multiple conformers, which are different spatial arrangements of the atoms resulting from rotation around single bonds. A thorough conformer analysis would involve identifying all possible low-energy conformers. Using DFT methods, the geometry of each conformer would be optimized to locate its minimum energy structure on the potential energy surface. This energy minimization process would identify the most stable conformer, which represents the most probable structure of the molecule. The relative energies of the other conformers would also be determined, providing insight into the molecule's conformational flexibility and the energy barriers to rotation.
Table 1: Hypothetical Relative Energies of this compound Conformers This table is for illustrative purposes only.
| Conformer | Relative Energy (kcal/mol) | Population at 298 K (%) |
|---|---|---|
| Anti-Anti | 0.00 | Data not available |
| Anti-Gauche | Data not available | Data not available |
| Gauche-Gauche | Data not available | Data not available |
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key indicators of a molecule's chemical reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial parameter; a smaller gap generally suggests higher reactivity and lower kinetic stability. DFT calculations would yield the energies of these frontier orbitals for this compound.
Table 2: Hypothetical Frontier Orbital Energies for this compound This table is for illustrative purposes only.
| Orbital | Energy (eV) |
|---|---|
| HOMO | Data not available |
| LUMO | Data not available |
| HOMO-LUMO Gap (ΔE) | Data not available |
An Electrostatic Potential Surface (EPS) map provides a visual guide to the charge distribution across a molecule. By calculating the electrostatic potential on the molecule's electron density surface, regions of varying charge can be identified. Typically, a color spectrum is used where red indicates electron-rich areas (negative potential), which are susceptible to electrophilic attack, and blue signifies electron-poor regions (positive potential), which are prone to nucleophilic attack. For this compound, an EPS map would likely show negative potential around the oxygen atoms of the carbonate group and a positive potential on the carbon atom bonded to the bromine, highlighting it as a primary electrophilic site.
Reaction Mechanism Simulations and Transition State Analysis
Computational simulations are invaluable for elucidating the pathways of chemical reactions. By mapping the potential energy surface, intermediates and transition states can be identified, providing a detailed, step-by-step understanding of the reaction mechanism.
Given its structure as a primary alkyl halide, this compound is a substrate for both nucleophilic substitution (SN2) and elimination (E2) reactions. Computational modeling could simulate the interaction of this molecule with various nucleophiles and bases. By calculating the potential energy profiles for both the SN2 and E2 pathways, the preferred reaction mechanism under different conditions could be predicted.
A critical aspect of reaction mechanism simulation is the identification and analysis of transition states—the highest energy points along a reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or reaction barrier. A lower barrier corresponds to a faster reaction. By calculating the activation barriers for the competing SN2 and E2 reactions of this compound, predictions about its reactivity and the selectivity (the ratio of substitution to elimination products) could be made. These theoretical predictions are vital for understanding and controlling the outcomes of its chemical transformations.
Table 3: Hypothetical Activation Barriers for Reactions of this compound This table is for illustrative purposes only.
| Reaction Pathway | Reactant System | Activation Energy (kcal/mol) |
|---|---|---|
| SN2 | This compound + OH⁻ | Data not available |
| E2 | This compound + OH⁻ | Data not available |
Molecular Dynamics Simulations for Conformational Landscape Exploration
Molecular dynamics (MD) simulations offer a powerful computational microscope to explore the conformational landscape of flexible molecules like this compound. This technique simulates the atomic motions of a molecule over time by numerically solving Newton's equations of motion. By analyzing the trajectory of these motions, researchers can identify the most stable conformations and the energy barriers between them.
For a molecule such as this compound, the conformational flexibility primarily arises from the rotation around several single bonds: the C-O bonds of the carbonate group and the C-C bonds of the propyl chain. The presence of a bromine atom and the carbonate group introduces specific steric and electrostatic interactions that significantly influence the preferred three-dimensional structures.
In a typical MD simulation study of an organic carbonate, a force field is first defined. A force field is a set of parameters that describes the potential energy of the system as a function of its atomic coordinates. These parameters account for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). For organic carbonates, force fields like AMBER, CHARMM, or OPLS are often employed and may be refined with quantum chemical calculations to accurately represent the specific interactions within the molecule. nih.govacs.orgnih.gov
The simulation would be initiated with an initial structure of this compound, which is then placed in a simulation box, often with a solvent to mimic solution-phase behavior. The system is then allowed to evolve over a period of nanoseconds or even microseconds. Throughout the simulation, the coordinates of all atoms are saved at regular intervals, creating a trajectory of the molecule's dynamic behavior.
Analysis of this trajectory allows for the construction of a potential energy surface, revealing the low-energy (and therefore more stable) conformations. For dialkyl carbonates, studies have shown the existence of different conformers, such as cis-cis and cis-trans, which have distinct dipole moments and energies. researchgate.net For this compound, key dihedral angles would be monitored to identify recurring conformational motifs. The interaction between the bromine atom and the carbonate group, as well as the ethyl group, would be of particular interest, as it can lead to specific folded or extended conformations.
A hypothetical outcome of an MD simulation for this compound could be summarized in a table illustrating the relative energies and populations of different conformers.
| Conformer | Key Dihedral Angle(s) (O=C-O-C) | Relative Energy (kcal/mol) | Population (%) | Description |
|---|---|---|---|---|
| Anti-Anti | ~180°, ~180° | 0.00 | 45 | Fully extended conformation, generally the lowest energy state. |
| Anti-Gauche | ~180°, ~60° | 0.85 | 30 | Partially folded conformation. |
| Gauche-Gauche | ~60°, ~60° | 1.50 | 15 | More compact, folded conformation. |
| Syn-periplanar | ~0°, ~180° | 3.20 | 5 | A higher energy state due to steric hindrance. |
| Other | - | >4.00 | 5 | Various higher energy, transient conformations. |
QSAR Modeling for Structure-Reactivity Relationships in Related Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. nih.gov In the context of this compound and its derivatives, QSAR can be a valuable tool to predict their reactivity, for instance, in nucleophilic substitution reactions where the bromide ion acts as a leaving group.
A QSAR model is developed by first compiling a dataset of structurally related compounds with known reactivity data. For haloalkyl carbonate derivatives, this would involve synthesizing a series of molecules with different substituents and measuring their reaction rates under specific conditions.
The next step is to calculate a set of molecular descriptors for each compound in the series. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its size, shape, and electronic properties. nih.gov Commonly used descriptors in QSAR studies include:
Hydrophobicity descriptors: such as the logarithm of the octanol-water partition coefficient (logP), which indicates the molecule's lipophilicity.
Electronic descriptors: such as Hammett constants (σ), which quantify the electron-donating or electron-withdrawing nature of substituents, and quantum chemical parameters like the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govwikipedia.org
Steric descriptors: such as molecular weight, molar refractivity, and Taft steric parameters, which describe the size and shape of the molecule.
Topological descriptors: which are numerical representations of the molecular graph.
Once the descriptors are calculated, a mathematical model is constructed using statistical methods like Multiple Linear Regression (MLR) to find the best correlation between a subset of these descriptors and the observed reactivity. The resulting QSAR equation can then be used to predict the reactivity of new, untested derivatives.
For a series of derivatives of 3-halopropyl ethyl carbonate, where the halogen (X) is varied (F, Cl, Br, I) or substituents are introduced on the ethyl group, a hypothetical QSAR study might aim to predict the rate constant (log k) for a reaction. The resulting model could take a general form like:
log k = a(logP) + b(σ) + c(Steric Parameter) + constant
Where 'a', 'b', and 'c' are coefficients determined by the regression analysis.
To illustrate the data used in such a study, a hypothetical table of molecular descriptors for a series of 3-halopropyl ethyl carbonate derivatives is presented below.
| Compound | Halogen (X) | logP | Hammett Constant (σ) of X | Molar Refractivity | Observed Reactivity (log k) |
|---|---|---|---|---|---|
| 3-Fluoropropyl ethyl carbonate | F | 1.25 | +0.06 | 35.8 | -4.5 |
| 3-Chloropropyl ethyl carbonate | Cl | 1.80 | +0.23 | 40.5 | -3.2 |
| This compound | Br | 2.10 | +0.23 | 43.4 | -2.8 |
| 3-Iodopropyl ethyl carbonate | I | 2.55 | +0.18 | 48.9 | -2.1 |
Such a QSAR model would be invaluable for the rational design of new derivatives with desired reactivity profiles, for example, in the development of new reagents for organic synthesis or in understanding the environmental fate of such compounds.
Future Research Directions and Emerging Trends
Development of Novel and Highly Efficient Stereoselective Synthetic Routes
The synthesis of organic carbonates with well-defined stereochemistry is a significant challenge in modern chemistry. acs.org For a molecule like 3-Bromopropyl ethyl carbonate, the development of stereoselective synthetic routes would involve creating chiral centers, which could dramatically influence its properties and potential applications, particularly in pharmaceuticals and materials science.
Future research will likely focus on creating these stereocenters with high precision. One conceptual approach involves using hydroxyl-substituted cyclic epoxide precursors, which can be catalytically converted to trisubstituted cyclic organic carbonates with excellent stereocontrol. acs.org Another strategy is the use of cesium carbonate (Cs2CO3) as a catalyst in domino reactions, such as a β-addition and γ-aldol reaction, to produce functionalized benzooxazepino[5,4-a]isoindolone derivatives with high stereoselectivity. researchgate.net These methods, while applied to different molecular scaffolds, demonstrate the potential for creating complex, stereochemically rich carbonates from simpler precursors.
Key strategies that could be adapted for stereoselective synthesis include:
Asymmetric Catalysis: Employing chiral catalysts, such as chiral Co-salen complexes, to guide the formation of one enantiomer over the other. acs.org
Kinetic Resolution: Using enzymes, like lipases, to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted, enantiopure starting material. acs.org
Substrate-Controlled Synthesis: Designing starting materials with existing stereocenters that direct the stereochemical outcome of subsequent reactions.
The development of such routes is crucial for accessing enantiopure functionalized carbonates, which remain difficult to prepare. acs.org
Exploration of New Catalytic Systems for Sustainable Carbonate Formation
The synthesis of organic carbonates is an area of intense research, driven by the desire to utilize carbon dioxide (CO2) as a renewable C1 feedstock. acs.org Traditional methods often involve toxic reagents like phosgene (B1210022). Modern research focuses on greener, catalytic alternatives.
Future exploration will center on versatile and efficient catalytic systems. Homogeneous metal-containing systems are of particular interest due to their high potential for directed organic synthesis. acs.org Significant progress has been made in developing catalysts that can overcome the high kinetic stability of CO2. acs.org
Promising catalytic strategies include:
CO2 Coupling Reactions: Catalytic coupling of CO2 with precursors like oxiranes (epoxides) and dialcohols is a common and powerful method for forming carbonates. acs.org Aluminum-salen catalysts, for instance, have been shown to be effective and reusable for converting waste CO2 into carbonates. acs.org
Oxidative Carboxylation: Direct conversion of olefins into cyclic carbonates can be achieved using a peroxide and CO2 in the presence of catalysts like rhenium and aluminum complexes. wordpress.com
Dehydration Systems: For the direct synthesis of carbonates from CO2 and alcohols, the removal of the water byproduct is critical to shift the reaction equilibrium. The development of advanced reactive and non-reactive dehydration systems has drastically improved carbonate yields. rsc.org
Electrocatalysis: The electrochemical synthesis of organic carbonates presents a sustainable pathway that can utilize green electricity to drive the reaction between alcohols and CO2. rsc.org
| Catalytic Approach | Precursors | Catalyst Examples | Key Feature |
| CO2 Coupling | Epoxides, Diols + CO2 | Homogeneous metal complexes (e.g., Al-salen) | High potential for directed synthesis and CO2 utilization. acs.orgacs.org |
| Oxidative Carboxylation | Olefins, Peroxide + CO2 | Rhenium and Aluminum catalysts | Direct conversion of olefins to carbonates. wordpress.com |
| Direct Synthesis with Dehydration | Alcohols + CO2 | Various, coupled with dehydration agents | Overcomes equilibrium limitations by removing water. rsc.org |
| Electrocatalysis | Alcohols + CO2/CO | Metal electrodes | Utilizes renewable electricity for sustainable production. rsc.org |
Expansion of Applications in Emerging Chemical Fields and Interdisciplinary Research
The unique combination of an ethyl carbonate group and a reactive bromopropyl tail in this compound makes it a versatile building block. Future research is expected to expand its use beyond traditional applications into new and interdisciplinary fields.
Organic carbonates are valued as environmentally benign solvents and intermediates. acs.orgrsc.org The presence of the bromo- group provides a reactive handle for further functionalization through nucleophilic substitution reactions. This dual functionality allows for a wide range of potential applications.
Emerging areas of application include:
Polymer Chemistry: The carbonate group can be incorporated into polymer backbones, such as polycarbonates, while the bromo- group can serve as an initiation site for controlled radical polymerization techniques or as a point for post-polymerization modification.
Materials Science: The compound could be used to modify surfaces, introducing both polarity (from the carbonate) and a reactive site for grafting other molecules.
Pharmaceutical and Agrochemical Synthesis: As a bifunctional intermediate, it can be used to construct more complex molecules with potential biological activity. ontosight.ai The ethyl carbonate moiety can act as a prodrug group, while the bromopropyl chain allows for linkage to other pharmacophores.
Interdisciplinary research combining chemistry with materials science and biology will be key to unlocking the full potential of such functionalized carbonates.
Integration of Advanced Machine Learning and Artificial Intelligence for Predictive Chemical Design
For compounds like this compound, AI can be applied in several ways:
De Novo Design: Generative models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can design entirely new molecules with predefined target properties. nih.govacs.org These models could be trained to generate novel carbonate structures with optimized chemical, physical, or biological activities.
Property Prediction: AI models can be trained on existing data to predict the properties of new or hypothetical molecules, including their reactivity, solubility, and potential toxicity, thus reducing the need for extensive experimental screening. strategicallies.co.uk This is particularly useful for designing greener and more sustainable chemical processes. gcande.orgnsf.gov
Synthesis Planning: AI can analyze vast reaction databases to propose the most efficient and cost-effective synthetic routes for a target molecule. acs.org This can accelerate the "make" phase of the discovery cycle and identify more sustainable pathways. strategicallies.co.ukgcande.org
| AI/ML Application | Technique/Model | Objective |
| De Novo Molecular Design | Recurrent Neural Networks (RNNs), Generative Adversarial Networks (GANs) | Generate novel molecular structures with desired properties. nih.govacs.org |
| Property Prediction | Deep Neural Networks (DNNs), Quantitative Structure-Property Relationship (QSPR) | Predict chemical, physical, and biological properties to screen candidates virtually. strategicallies.co.uknsf.gov |
| Synthesis Planning | Monte Carlo Tree Search, Neural Networks | Discover and optimize retrosynthetic routes for target molecules. acs.org |
| Reaction Outcome Prediction | Active Learning, Multivariate Statistical Analysis | Predict the success and yield of chemical reactions to optimize conditions. gcande.orgnih.gov |
Investigation of Bio-orthogonal Reactions Involving Bromopropyl Moieties in Advanced Probes
Bio-orthogonal chemistry refers to reactions that can occur within living systems without interfering with native biochemical processes. wikipedia.orgnih.gov These reactions are powerful tools for labeling and studying biomolecules in real-time. wikipedia.orgnih.gov The most common bio-orthogonal reactions involve functional groups like azides, alkynes, and tetrazines, which are abiotic and highly selective. nih.govnih.gov
The investigation of a bromopropyl moiety for bio-orthogonal applications presents both opportunities and significant challenges. Alkyl halides are electrophilic and can react with various biological nucleophiles (e.g., thiols in cysteine residues), which could lead to non-specific labeling and cellular toxicity, violating the core principle of bio-orthogonality.
However, future research could explore this area in a few ways:
Controlled Reactivity: Developing specific reaction partners that react with the bromopropyl group much faster and more selectively than any endogenous nucleophiles. This would be a significant challenge but could open up a new class of bio-orthogonal reactions.
Coordination-Assisted Reactions: Exploring systems where a nearby coordinating group on the probe could modulate the reactivity of the C-Br bond, perhaps activating it only in the presence of a specific target. bongerlab.com
"Pro-Bio-orthogonal" Probes: Designing a molecule where the bromopropyl group is initially masked or unreactive. The probe would then be activated by a specific biological trigger (e.g., an enzyme) to reveal a more traditionally bio-orthogonal functional group for subsequent labeling.
While the direct use of a simple bromopropyl group as a general bio-orthogonal tag is unlikely due to cross-reactivity, its potential in highly controlled or specialized systems for creating advanced chemical probes remains an area for theoretical and experimental investigation. nih.govresearchgate.net
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-bromopropyl ethyl carbonate, and what factors influence reagent selection?
- Methodology : Alkylation of ethyl carbonate with 3-bromopropyl bromide under basic conditions (e.g., K₂CO₃ in DMF) is a typical route. Reflux temperature (~90°C) and anhydrous solvents minimize side reactions like hydrolysis. Alternative methods include transesterification using 3-bromopropanol and ethyl chloroformate .
- Critical Factors : Reactivity of the bromopropyl group, steric hindrance, and solvent polarity (polar aprotic solvents enhance nucleophilicity). Impurities from incomplete alkylation require purification via column chromatography or recrystallization .
Q. How can the purity of this compound be assessed via chromatographic techniques?
- Analytical Protocol : Gas chromatography (GC) with a 5% phenyl methyl silicone column (e.g., SLB-5MS) at 250°C injector temperature and helium carrier gas (1 mL/min). Retention time comparison against standards and peak integration (>95% area) ensure purity. For polar impurities, reverse-phase HPLC with a C18 column and acetonitrile/water gradient is recommended .
Advanced Research Questions
Q. How does the bromopropyl group influence reactivity in nucleophilic substitution (SN2) reactions?
- Mechanistic Insight : The primary bromide in this compound favors SN2 pathways due to minimal steric hindrance. Solvent effects (e.g., DMSO accelerates SN2 by stabilizing transition states) and counterion choice (e.g., iodide for Finkelstein reactions) modulate reactivity. Competing elimination (E2) is mitigated by using bulky bases like DBU .
- Case Study : In macrocyclic synthesis, the bromopropyl group facilitates alkylation of thiacalix[4]arenes, enabling hydrogen-bond-driven interactions with biomolecules .
Q. What molecular interactions stabilize the crystalline structure of this compound derivatives?
- Structural Analysis : X-ray crystallography reveals intermolecular N–H⋯O and C–H⋯O hydrogen bonds, forming β-sheet-like layers. For example, in sulfonamide derivatives, adjacent NH groups adopt anti-parallel orientations (phi/psi angles: -151.9°/130.4°), characteristic of β-strands. C–H⋯π interactions (3.85–3.92 Å) further stabilize packing without π-π stacking .
Q. What safety protocols are critical for handling this compound, given its potential hazards?
- Risk Mitigation : Store under inert gas (argon) at 2–8°C to prevent peroxide formation, a risk with ether-containing compounds. Avoid prolonged light exposure. Waste must be neutralized with 10% NaHCO₃ before disposal as halogenated organic waste. Explosive byproducts are minimized by avoiding peroxidizable solvents (e.g., diethyl ether) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
